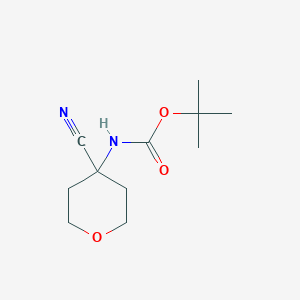

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid

概要

説明

“5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid” is a chemical compound that is related to a class of compounds known as benzyloxyacetic acids . These compounds are functionally related to benzyl alcohol and glycolic acid . They are used in proteomics research and can be used for synthesis mixed benzyloxyacetic pivalic anhydride, chiral glycolates, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate, via esterification .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two novel acrylate monomers containing a kojic acid moiety were synthesized by the reaction of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one and 5-(benzyloxy)-2-{[4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}-4H-pyran-4-one with acryloyl chloride or acrylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, boron reagents have been used for Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, benzoic acid is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .科学的研究の応用

Synthesis and Biological Properties

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid plays a crucial role in the synthesis of biologically active compounds. For instance, it is used in the synthesis of cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine, which exhibit inhibitory effects on the growth and metabolism of murine leukemia L1210 cells (Hunston, Jones, McGuigan, Walker, Balzarini, & De Clercq, 1984).

Fluorescent pH Probes

It contributes to the development of fluorescent pH probes, such as in the study of Carboxy SNARF-4F. These probes are significant in biophysical studies to understand the microenvironment's polarity (Marcotte & Brouwer, 2005).

Drug Resistance Studies

This compound is integral to research on drug resistance mechanisms. For instance, studies on the multidrug resistance protein 5 (ABCC5) and its role in resistance to chemotherapeutic agents involve derivatives of 5-fluorouracil, closely related to 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid (Pratt, Shepard, Kandasamy, Johnston, Perry, & Dantzig, 2005).

Synthesis of Fluorocarbohydrates

In the field of organic chemistry, this compound is used in the synthesis of fluorocarbohydrates, such as 5-deoxy-5-fluoro-D-xylose, illustrating its versatility in creating structurally diverse molecules (Kent & Young, 1971).

Photophysical Properties Studies

It plays a role in studying the photophysical properties of certain compounds, aiding in the understanding of solvatochromism and other properties relevant to photochemistry and photobiology (Guzow, Czerwińska, Ceszlak, Kozarzewska, Szabelski, Czaplewski, Łukaszewicz, Kubicki, & Wiczk, 2013).

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of the boronic acid group (a nucleophilic organic group) from boron to palladium .

Biochemical Pathways

For instance, they can undergo oxidation reactions at the benzylic position .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

The future directions in the field of therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, are being explored. Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body .

特性

IUPAC Name |

(2-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGIPGPRFUGWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

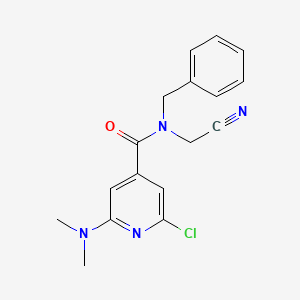

![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)

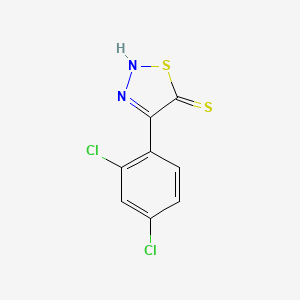

![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)

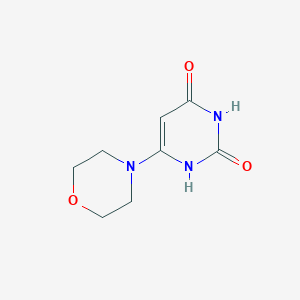

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)

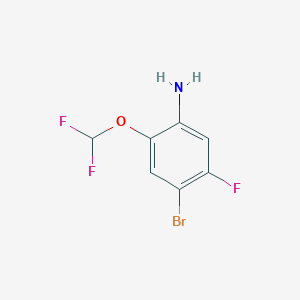

![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)

![[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2882405.png)